[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 2-methylpropanoate
Description
[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 2-methylpropanoate is a structurally complex ester derivative featuring a 2-methylpropanoate group linked to a substituted indole scaffold. The Z-configuration of the imine bond at the indol-3-ylidene position confers steric and electronic specificity, influencing its reactivity and biological interactions. The indole core, a privileged scaffold in medicinal chemistry, may contribute to interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 2-methylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-12(2)18(22)23-19-16-14-10-6-7-11-15(14)20(17(16)21)13-8-4-3-5-9-13/h3-12H,1-2H3/b19-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWFUAFDKPPRMB-MNDPQUGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)ON=C1C2=CC=CC=C2N(C1=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)O/N=C\1/C2=CC=CC=C2N(C1=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 2-methylpropanoate typically involves the condensation of 2-oxo-1-phenylindole with an appropriate amino acid ester. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine or pyridine, to facilitate the formation of the imine bond. The reaction mixture is then refluxed for several hours to ensure complete conversion to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole ring and the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxindole derivatives, while reduction can produce amine-substituted compounds.
Scientific Research Applications
[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 2-methylpropanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 2-methylpropanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Data Comparison :
| Property | Target Compound | Compound A.2.3 |
|---|---|---|
| Core Structure | Indole derivative | Macrocyclic lactone |
| Functional Groups | 2-methylpropanoate, Z-imine | 2-methylpropanoate, pyridine |
| Bioactivity | Not reported (inferred: diverse) | Fungicidal (complex III inhibition) |
Pharmaceutical Derivatives with 2-Methylpropanoate Moieties
- Structure: L-Lysine mono[2-[[(Z)-[1-(2-amino-4-thiazolyl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfo-3-azetidinyl]amino]-2-oxoethylidene]amino]oxy]-2-methylpropanoate].
- Key Differences :
- Thiazole-azetidine pharmacophore vs. indole system.
- Sulfonic acid group enhances solubility vs. phenyl group’s hydrophobicity.
- Application : Likely a β-lactam antibiotic derivative (e.g., aztreonam analog). The target compound’s indole core may target different bacterial enzymes .
Ethyl (Z)-2-[...] 2-methylpropionate ():
- Structure : Ethyl ester with thiazolyl-azetidinyl substituents.
- Key Differences: Ethyl ester vs. free acid/prodrug forms. Sulfonated azetidine vs. non-sulfonated indole.
- Application : Antibacterial activity inferred from β-lactam-like motifs. The Z-configuration is critical for stereospecific binding .
Lead Compounds and Organometallic Analogs
Triphenylplumbyl 2-methylpropanoate ():
- Structure: Organolead compound with 2-methylpropanoate.
- Key Differences :
- Heavy metal (Pb) center vs. organic indole scaffold.
- Higher toxicity and environmental persistence.
- Application : Historical use in pesticides; phased out due to toxicity. The target compound’s organic structure avoids heavy metal risks .
Quinoxaline-Based Propanoate Esters
Ethyl 3-oxo-2-(2-oxo-1,2-dihydroquinoxalin-3-yl)-3-phenylpropanoate (3cd) ():
- Structure: Quinoxaline-linked propanoate ester.
- Key Differences: Quinoxaline heterocycle vs. indole. Ethyl ester vs. free acid/amine linkage.
- Properties :
Data Tables
Table 1: Comparative Physicochemical Properties
Biological Activity
[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 2-methylpropanoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes an indole moiety linked to a 2-methylpropanoate group. The presence of the oxo and amino functional groups contributes to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, research involving indole derivatives has shown that they can inhibit cell proliferation in various cancer cell lines.
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 5.0 | |
| Compound B | MDA-MB-468 (Breast Cancer) | 4.5 | |
| This compound | TBD | TBD | TBD |
The mechanism of action for this compound likely involves the modulation of key signaling pathways associated with cancer cell survival and proliferation. Indole derivatives are known to interact with various molecular targets, including topoisomerases and kinases, which are critical for DNA replication and cell cycle progression.
Case Studies
- Study on Indole Derivatives : A recent study synthesized several indole derivatives and evaluated their effects on cancer cell lines. The results indicated that specific structural modifications could enhance anticancer activity, suggesting that this compound merits further investigation as a lead compound in anticancer drug development .
- In Vitro Studies : In vitro assays demonstrated that indole-based compounds could induce apoptosis in cancer cells, highlighting their potential as therapeutic agents. The apoptotic pathways activated by these compounds involve caspase activation and mitochondrial dysfunction .
Toxicity and Safety Profile
The toxicity profile of this compound is an essential consideration for its development as a therapeutic agent. Preliminary toxicity assessments indicate that while some indole derivatives exhibit low cytotoxicity towards normal cells, further studies are necessary to establish the safety margins for clinical applications .
Q & A
Basic: What synthetic methodologies are reported for [(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 2-methylpropanoate?
Answer:
The compound is synthesized via multi-step routes involving hydrazine derivatives and coupling reactions. A common approach involves:
Hydrazine Formation: Reacting 2-methylpropanoate esters with substituted benzylidene or phenylhydrazine precursors under acidic conditions (e.g., HCl-methanol) .
Reductive Amination: Using borane-pyridine complexes to reduce intermediates, followed by purification via ethyl acetate extraction and sodium sulfate drying .
Coupling Reactions: Introducing morpholinoethoxy or trifluoromethylphenyl groups via nucleophilic substitution or carbodiimide-mediated coupling (e.g., using trioxatriphosphane reagents) .
Key Data: LCMS (m/z 403 [M+H]⁺) and HPLC retention times (0.97 minutes under SQD-FA05 conditions) confirm intermediate purity .
Advanced: How can reaction yields be optimized for intermediates in the synthesis?
Answer:
Optimization strategies include:
- Temperature Control: Conducting reductions at 0°C to minimize side reactions .
- Catalyst Selection: Borane-pyridine enhances reductive efficiency compared to NaBH₄, reducing byproduct formation .
- Solvent Systems: Methanol-HCl mixtures (10%) improve solubility of polar intermediates, while ethyl acetate aids in partitioning hydrophobic products .
- Purification: Sequential washing with brine and anhydrous Na₂SO₄ drying minimizes residual acids or bases .
Basic: Which analytical techniques are critical for structural characterization?
Answer:
- X-ray Crystallography: Resolves Z/E isomerism and confirms the indol-3-ylidene configuration. SHELX programs are standard for refinement .
- LCMS/HPLC: Validates molecular weight (e.g., m/z 403) and purity (retention time 0.97 minutes) .
- NMR Spectroscopy: ¹H/¹³C NMR identifies substituents (e.g., methylpropanoate at δ 1.11–1.12 ppm) and detects tautomeric forms .
Advanced: How to address crystallographic data discrepancies (e.g., twinning or disorder)?
Answer:
- Software Refinement: Use SHELXL for anisotropic displacement parameter modeling and WinGX for graphical validation of hydrogen bonding networks .
- Twinning Analysis: Apply the ROTAX algorithm in PLATON to deconvolute overlapping reflections in twinned crystals .
- Dynamic Disorder: Employ restraints on thermal parameters for flexible groups (e.g., morpholinoethoxy side chains) .
Basic: What reactivity patterns are observed for this compound?
Answer:
- Oxidation: The indole ring undergoes oxidation to form oxo-derivatives using KMnO₄ or H₂O₂ .
- Reduction: Borane-pyridine reduces hydrazine intermediates to amines .
- Substitution: Electrophilic aromatic substitution occurs at the para position of the phenyl group under nitration or halogenation conditions .
Advanced: How to design derivatives for targeting specific biological pathways?
Answer:
- Bioisosteric Replacement: Substitute the 2-methylpropanoate group with trifluoromethyl or morpholinoethoxy moieties to enhance metabolic stability .
- SAR Studies: Modify the phenylindole core to probe interactions with enzymatic pockets (e.g., kinase inhibitors). Use molecular docking (AutoDock) guided by crystallographic data .
- Prodrug Strategies: Introduce esterase-cleavable groups (e.g., ethyl esters) to improve bioavailability .
Basic: How to assess purity and stability using HPLC?
Answer:
- Method: Reverse-phase C18 column, gradient elution (water/acetonitrile with 0.1% TFA), UV detection at 254 nm .
- Critical Parameters: Retention time consistency (±0.02 minutes) and peak symmetry (As ≤ 1.5) indicate purity. Monitor degradation under accelerated conditions (40°C/75% RH) .
Advanced: Resolving conflicting NMR data (e.g., overlapping peaks or dynamic processes)
Answer:
- 2D NMR: HSQC and HMBC correlate ¹H-¹³C signals to resolve tautomeric equilibria (e.g., keto-enol forms in the indole ring) .
- Variable Temperature NMR: Identify dynamic processes (e.g., hindered rotation of substituents) by acquiring spectra at 25°C and −40°C .
- DOSY: Differentiate between monomeric and aggregated species in solution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
